2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
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Overview
Description
Dihydro Ketoprofen (Mixture of Diastereomers) is a metabolite of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties . The compound has the molecular formula C16H16O3 and a molecular weight of 256.30 . It is characterized by the presence of two diastereomers, which are stereoisomers that are not mirror images of each other .
Scientific Research Applications
Dihydro Ketoprofen (Mixture of Diastereomers) has several scientific research applications:
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research is conducted on its pharmacological properties and potential use in treating inflammatory conditions.
Mechanism of Action
Target of Action
Dihydro Ketoprofen, like its parent compound Ketoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation, pain, and fever .
Mode of Action
Dihydro Ketoprofen exerts its therapeutic effects by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Dihydro Ketoprofen is the arachidonic acid pathway . By inhibiting the COX enzymes, Dihydro Ketoprofen prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation, pain, and fever .
Pharmacokinetics
Dihydro Ketoprofen, like Ketoprofen, is rapidly absorbed and undergoes extensive metabolism in the liver . The metabolism involves glucuronidation by UGT enzymes, hydroxylation of the benzoyl ring by the CYP3A4 and CYP2C9 enzymes, and reduction of its ketone moiety by carbonyl reducing enzymes . The metabolites are primarily excreted in the urine .
Result of Action
The primary result of Dihydro Ketoprofen’s action is the alleviation of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, Dihydro Ketoprofen reduces the physiological responses that these compounds mediate. This includes the reduction of inflammation in conditions such as rheumatoid arthritis and osteoarthritis, as well as the alleviation of mild to moderate pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dihydro Ketoprofen. For instance, the presence of this drug in the environment, including the soil, can potentially have a negative effect . Moreover, genetic polymorphisms in genes encoding metabolizing enzymes or transporters can influence the pharmacokinetics and safety of Dihydro Ketoprofen . Therefore, it is recommended to closely monitor Dihydro Ketoprofen in the natural environment, encourage urine source separation and treatment, and limit the application of veterinary Dihydro Ketoprofen .
Safety and Hazards
Preparation Methods
The synthesis of Dihydro Ketoprofen (Mixture of Diastereomers) involves several steps. One of the key synthetic routes includes an aldol/enol-lactonization annulation mediated by titanium tetrachloride (TiCl4) and triethylamine (Et3N) to form the dihydrobenzofuranone core. This is followed by a pyrolytic aromatization to construct the 2-arylpropionic acid moiety. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Dihydro Ketoprofen (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Comparison with Similar Compounds
Dihydro Ketoprofen (Mixture of Diastereomers) can be compared with other similar compounds, such as:
Ketoprofen: The parent compound, which is also an NSAID with similar pharmacological properties.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic effects.
Properties
IUPAC Name |
2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIDAVUDXDUPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473612 |
Source
|
Record name | Dihydroketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59960-32-6 |
Source
|
Record name | Dihydroketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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